molecular formula C20H18N2O2 B2474640 3,4-Dihydro-1H-isoquinolin-2-yl-(6-methoxyquinolin-4-yl)methanone CAS No. 2415622-05-6

3,4-Dihydro-1H-isoquinolin-2-yl-(6-methoxyquinolin-4-yl)methanone

Cat. No. B2474640
CAS RN: 2415622-05-6
M. Wt: 318.376
InChI Key: HHCBNKVFFGBTSR-UHFFFAOYSA-N
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Description

“3,4-Dihydro-1H-isoquinolin-2-yl-(6-methoxyquinolin-4-yl)methanone” is a chemical compound with the empirical formula C21H20N4O . It is also known as DIMN . It is an androgen receptor (AR) antagonist and has been found to effectively suppress the growth of both androgen-dependent (LNCaP) and androgen-independent prostate cancer cell lines (C4-2 and CWR22rv) that express AR .


Physical And Chemical Properties Analysis

DIMN is a white to beige powder . It is soluble in DMSO, with a solubility of 10 mg/mL . It should be stored at a temperature of 2-8°C .

Mechanism of Action

As an androgen receptor (AR) antagonist, DIMN acts by binding to the androgen receptor and inhibiting its function. This results in the suppression of growth in both androgen-dependent and androgen-independent prostate cancer cell lines that express AR .

properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(6-methoxyquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-24-16-6-7-19-18(12-16)17(8-10-21-19)20(23)22-11-9-14-4-2-3-5-15(14)13-22/h2-8,10,12H,9,11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCBNKVFFGBTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)quinoline

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